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Abstract
Pexopiprant (AMG 853) is a potent, orally bioavailable small molecule that acts as a dual

antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1) and the chemoattractant receptor-

homologous molecule expressed on Th2 cells (CRTH2 or DP2). The rationale for developing a

dual antagonist was based on the central role of PGD2 in mediating allergic inflammatory

responses, with the hypothesis that blocking both of its receptors would provide a more

comprehensive therapeutic effect in diseases like asthma. This technical guide details the

discovery, preclinical development, and clinical evaluation of Pexopiprant, providing insights

into its pharmacological profile, experimental methodologies, and the outcomes of its clinical

investigation. While showing promise in preclinical studies, Pexopiprant ultimately did not

demonstrate efficacy in improving asthma symptoms or lung function in a Phase II clinical trial,

highlighting the complexities of translating preclinical findings in this therapeutic area.

Introduction: The Rationale for DP1/DP2 Receptor
Antagonism
Prostaglandin D2 (PGD2) is a major eicosanoid mediator released primarily from mast cells

upon allergic stimulation. It exerts its biological effects through two distinct G protein-coupled

receptors: the DP1 receptor and the DP2 receptor (CRTH2)[1]. The activation of these
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receptors orchestrates a cascade of inflammatory events central to the pathophysiology of

allergic diseases such as asthma and allergic rhinitis.

DP1 Receptor: Activation of the DP1 receptor is primarily associated with vasodilation and

has been implicated in the regulation of immune responses.

DP2 Receptor (CRTH2): The DP2 receptor is expressed on various immune cells, including

T helper 2 (Th2) cells, eosinophils, and basophils. Its activation promotes the chemotaxis

and activation of these cells, leading to the release of pro-inflammatory cytokines and the

amplification of the allergic inflammatory cascade.

Given the complementary roles of these two receptors in the allergic response, the

development of a dual antagonist was pursued with the expectation of a more profound

therapeutic benefit than targeting either receptor alone[1]. Pexopiprant was identified as a

potent dual antagonist of both DP1 and DP2 receptors.

Discovery and Preclinical Development
Lead Optimization and Chemical Synthesis
Pexopiprant, chemically known as 2-(4-(4-(tert-butylcarbamoyl)-2-(2-chloro-4-

cyclopropylphenyl sulfonamido)phenoxy)-5-chloro-2-fluorophenyl)acetic acid, was discovered

through the optimization of a series of phenylacetic acid derivatives[1]. The lead compound,

AMG 009, showed high affinity for the DP2 receptor but moderate affinity for the DP1 receptor.

The optimization process focused on improving the potency for the DP1 receptor while

maintaining the high affinity for the DP2 receptor[1].

A general synthetic scheme for Pexopiprant and related compounds is outlined below. The

synthesis involves the reaction of a substituted nitrobenzoyl chloride with an appropriate amine,

followed by displacement with a hydroxyphenylacetic acid derivative, reduction of the nitro

group, and subsequent sulfonylation and ester hydrolysis[1].

General Synthetic Scheme for Pexopiprant (AMG 853)
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Starting Materials

Intermediate 1 Intermediate 2 Intermediate 3 Final Product

4-Chloro-3-nitrobenzoyl chloride N-(tert-butyl)-4-chloro-3-nitrobenzamide + tert-Butylamine

tert-Butylamine

Bis-aryl ether + 4-Hydroxyphenylacetic acid derivative Aniline methyl ester Nitro reduction, Esterification Pexopiprant (AMG 853) Sulfonylation, Hydrolysis

Click to download full resolution via product page

Caption: High-level synthetic route to Pexopiprant.

In Vitro Pharmacology
The potency of Pexopiprant was evaluated through in vitro binding and functional assays.

Assay Type Receptor Species Cell Line IC50 (nM)

Radioligand

Binding
DP2 (CRTH2) Human HEK-293 8

Radioligand

Binding
DP1 Human HEK-293 35

PGD2-induced

cAMP response
Platelets Human - -

PGD2-induced

granulocyte

modulation

Whole Blood Human - -

Data sourced

from Tocris

Bioscience and

Liu et al., 2010
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Radioligand Binding Assay (General Protocol): A competitive radioligand binding assay was

utilized to determine the affinity of Pexopiprant for the human DP1 and DP2 receptors. The

general protocol involved the use of HEK-293 cells stably expressing either the human DP1 or

DP2 receptor.

Radioligand: [3H]-PGD2 was used as the radioligand.

Assay Principle: The assay measures the ability of increasing concentrations of Pexopiprant
to displace the binding of a fixed concentration of [3H]-PGD2 to the receptors.

Procedure (General Steps):

HEK-293 cell membranes expressing the target receptor were prepared.

Membranes were incubated with [3H]-PGD2 and varying concentrations of Pexopiprant in
a suitable buffer.

The reaction was allowed to reach equilibrium.

Bound and free radioligand were separated via filtration.

The amount of bound radioactivity was quantified using scintillation counting.

Data Analysis: IC50 values were calculated by non-linear regression analysis of the

competition binding curves.

Note: Specific details regarding buffer composition, incubation times, and protein

concentrations were not available in the reviewed literature.

Functional Assays (General Description): Functional assays were conducted to assess the

antagonist activity of Pexopiprant. These included measuring the inhibition of PGD2-induced

cAMP response in human platelets and PGD2-induced down-modulation of CRTH2 on

granulocytes in human whole blood.

Note: Detailed protocols for these functional assays were not available in the reviewed

literature.
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Preclinical Pharmacokinetics
The pharmacokinetic profile of Pexopiprant was evaluated in rats and cynomolgus monkeys.

Species
Dose
(mg/kg)

Route T1/2 (h)
CL
(mL/min/k
g)

Vss
(L/kg)

F (%)

Rat 0.5 IV 1.9 13 1.6 -

Rat 2 PO - - - 77

Cynomolgu

s Monkey
0.5 IV 3.3 4.8 1.3 -

Cynomolgu

s Monkey
2 PO - - - 83

Data

sourced

from Liu et

al., 2010

Preclinical efficacy studies for DP2 receptor antagonists often utilize animal models of allergic

asthma, such as the ovalbumin-sensitized rat model. In these models, animals are sensitized to

an allergen (e.g., ovalbumin) and subsequently challenged to induce an asthma-like phenotype

characterized by airway inflammation, mucus hypersecretion, and airway hyperresponsiveness.

The efficacy of the test compound is then evaluated by its ability to mitigate these inflammatory

responses. Pexopiprant was shown to inhibit PGD2-induced airway constriction in vivo.

Note: Specific details of the preclinical efficacy studies for Pexopiprant were not available in

the reviewed literature.

Clinical Development
Pexopiprant advanced into clinical development for the treatment of asthma.

Phase I Clinical Trials
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Phase I studies are typically conducted in healthy volunteers to assess the safety, tolerability,

and pharmacokinetic profile of a new drug candidate. While it is documented that Pexopiprant
was administered to healthy human subjects, detailed pharmacokinetic data from these Phase

I studies were not available in the reviewed literature.

Phase II Clinical Trial (NCT00713083)
A Phase II, multicenter, randomized, double-blind, placebo-controlled study was conducted to

evaluate the efficacy and safety of Pexopiprant in adults with inadequately controlled,

moderate-to-severe asthma.

Population: Adults with moderate-to-severe asthma who remained symptomatic despite

treatment with inhaled corticosteroids.

Interventions: Patients were randomized to receive one of the following treatments for 12

weeks:

Placebo

Pexopiprant 5 mg twice daily

Pexopiprant 25 mg twice daily

Pexopiprant 100 mg twice daily

Pexopiprant 200 mg once daily

Primary Endpoint: Change from baseline in the total Asthma Control Questionnaire (ACQ)

score at week 12.

Secondary Endpoints: Included changes in FEV1, symptom scores, use of rescue

medication, and exacerbation rates.
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Screening Phase

Randomization

12-Week Treatment Phase

Follow-up

Patient Screening
(Moderate-to-Severe Asthma)

Randomization

Placebo Pexopiprant 5mg BID Pexopiprant 25mg BID Pexopiprant 100mg BID Pexopiprant 200mg QD

End of Study Assessments
(ACQ, FEV1, etc.)

12 Weeks 12 Weeks 12 Weeks 12 Weeks 12 Weeks
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Ligand

Receptors

Antagonist

Downstream Effects

Prostaglandin D2 (PGD2)

DP1 Receptor DP2 (CRTH2) Receptor

Vasodilation

 Gs -> adenylyl cyclase -> cAMP

Inflammatory Cell
Chemotaxis & Activation
(Eosinophils, Th2 Cells)

 Gi -> PLC -> IP3/DAG -> Ca2+

Pexopiprant (AMG 853)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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